molecular formula C14H11N3O4 B3855363 N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide

Cat. No. B3855363
M. Wt: 285.25 g/mol
InChI Key: JSTCMLMHNLIXLM-ITGPMQJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide, also known as FPH1, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. FPH1 was first identified in a screen for compounds that inhibit the Hippo signaling pathway, which is involved in the regulation of cell growth and proliferation.

Mechanism of Action

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide inhibits the activity of the Hippo signaling pathway by binding to the protein kinase LATS1/2, which is a key component of the pathway. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on the Hippo signaling pathway, N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has also been shown to have anti-inflammatory effects in the liver, which may be beneficial in the treatment of liver fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide is that it has relatively low potency, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for research on N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide. One area of interest is the development of more potent analogs of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide that could be used as more effective therapeutic agents. Another area of interest is the investigation of the potential of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanism of action of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide and its potential role in the treatment of cancer and other diseases.

Scientific Research Applications

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to inhibit the activity of the Hippo signaling pathway, which is frequently dysregulated in cancer. This makes N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide a potential therapeutic target for the treatment of cancer. In addition, N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide has been shown to have potential in the treatment of liver fibrosis, which is characterized by the abnormal proliferation of liver cells.

properties

IUPAC Name

N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14(11-5-7-12(8-6-11)17(19)20)16-15-9-1-3-13-4-2-10-21-13/h1-10H,(H,16,18)/b3-1+,15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTCMLMHNLIXLM-ITGPMQJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.